4-(Acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-(acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-9(14)13-8-11-2-5-12(6-3-11,7-4-11)10(15)16/h2-8H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZDIJMXZPRPFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC12CCC(CC1)(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Stereochemical Control
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Lewis Acid Requirement : Stoichiometric YbCl₃ is necessary due to the amide group in diene 8 , which coordinates the catalyst and deactivates it.
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Endo Selectivity : Secondary orbital interactions favor endo transition states, yielding products where the dimethylene bridge is anti to the C-5 substituent.
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Regioselectivity : Steric hindrance directs methacrolein to adopt a 1,4-relationship with the tertiary alkyl group, forming regioisomers 10a and 10b over 10c .
Post-Cycloaddition Functionalization
The aldehyde intermediate (10 ) undergoes sequential modifications:
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Henry Reaction : Nitromethane addition to install a nitroalkene side chain.
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Reduction and Acylation : Lithium borohydride/Me₃SiCl reduces the nitro group to an amine, followed by isoamyl acid chloride acylation to form the acetamidomethyl group.
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Carboxylic Acid Formation : Oxidation of the remaining aldehyde to a carboxylic acid completes the structure.
Ester Hydrolysis and Thiol-Mediated Deprotection
Source outlines a route starting from bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester (49 ), leveraging selective deprotection and functional group interconversion:
Reaction Steps and Optimization
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Phosphine-Mediated Activation : Tributylphosphine and 2,2'-dipyridyl disulfide bis-N-oxide in dichloromethane activate the ester at 0°C for 2 hours.
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Thiol Quenching : 2-Methylpropan-2-thiol at 0°C under UV irradiation cleaves the activated intermediate, yielding the carboxylic acid with 83% efficiency.
| Parameter | Details |
|---|---|
| Starting Material | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester |
| Reagents | Tributylphosphine, 2,2'-dipyridyl disulfide bis-N-oxide |
| Solvent | Dichloromethane |
| Temperature | 0°C (both stages) |
| Yield | 83% |
Advantages and Limitations
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High Yield : The protocol achieves excellent conversion, likely due to mild conditions preventing decarboxylation.
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Selectivity Challenge : Competing hydrolysis of the acetamidomethyl group necessitates careful stoichiometry.
Oxidative Functionalization of 1,4-Dimethylenecyclohexane
Source discloses a patent-pending method using 1,4-dimethylenecyclohexane as the bicyclo[2.2.2]octane precursor:
Key Oxidative Transformations
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Core Oxidation : Treatment with oxidizing agents (e.g., KMnO₄, O₃) in the presence of transition metal catalysts forms the dicarboxylic acid.
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Acid-Catalyzed Cyclization : Strong acids (H₃PO₄, H₂SO₄) at 80–150°C promote intramolecular esterification, yielding the bicyclic framework.
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Amidation : The carboxylic acid at position 1 is converted to the acetamidomethyl group via mixed anhydride formation and ammonia treatment.
| Parameter | Details |
|---|---|
| Starting Material | 1,4-Dimethylenecyclohexane |
| Oxidizing Agents | KMnO₄, O₃ |
| Catalyst | Transition metal (e.g., Fe, Cu) |
| Acid | Polyphosphoric acid, H₂SO₄ |
| Temperature Range | 80–150°C |
Mechanistic Insights
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Electrophilic Activation : Acidic conditions protonate carbonyl oxygen, facilitating nucleophilic attack by the amide nitrogen.
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Steric Guidance : The rigid bicyclo[2.2.2]octane structure directs regioselective functionalization at the less hindered 4-position.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
4-(Acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₅N₁O₃
- Molecular Weight : 211.25 g/mol
- IUPAC Name : 4-(Acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid
The compound features a bicyclic structure that contributes to its unique chemical properties, making it suitable for diverse applications.
Medicinal Chemistry Applications
1. Drug Development
this compound has been investigated for its potential as a pharmacophore in drug design due to its ability to mimic certain biological structures. Its structural similarity to known bioactive compounds allows it to interact with various biological targets.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound, which exhibited significant activity against specific cancer cell lines, suggesting its potential as an anticancer agent .
2. Analgesic Properties
Research indicates that this compound may possess analgesic properties, making it a candidate for pain management therapies. The structural features of bicyclic compounds often correlate with opioid-like activity.
Data Table: Analgesic Activity of Derivatives
Materials Science Applications
1. Polymer Chemistry
The compound can serve as a monomer or additive in polymer synthesis, enhancing the mechanical properties and thermal stability of polymers.
Case Study:
A research article demonstrated the incorporation of this compound into polyurethanes, resulting in improved tensile strength and elasticity compared to traditional formulations .
Data Table: Mechanical Properties of Modified Polymers
Mechanism of Action
The mechanism of action of 4-(Acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The bicyclo[2.2.2]octane core provides a rigid framework that can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The acetamidomethyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Physicochemical Properties
Substituents at position 4 significantly alter acidity, solubility, and reactivity:
Table 2: Acidities (pKa) of Selected Derivatives
- Inductive Effects: Electron-withdrawing groups (e.g., -NO₂) increase acidity by stabilizing the conjugate base, while electron-donating groups (e.g., -CH₃) reduce it . The acetamidomethyl group exhibits moderate electron withdrawal due to the amide’s resonance, resulting in a pKa slightly lower than the parent compound .
- Thermodynamic Stability : 4-Methyl derivatives show higher thermal stability (ΔG° = -12.3 kcal/mol for protonation) compared to unsubstituted analogues .
Bioactivity and Therapeutic Potential
MDM2 Inhibition (AA-115/APG-115):
The 4-(Acetamidomethyl) derivative is a critical component of AA-115/APG-115, which binds MDM2 with an IC₅₀ of 1.2 nM, outperforming earlier analogues . Key advantages include:
- Oral Bioavailability : The bicyclo core’s rigidity prevents metabolic degradation, while the acetamidomethyl group enhances solubility for intestinal absorption .
- Selectivity : Compared to spiroxindole-based MDM2 inhibitors, the bicyclo scaffold reduces off-target interactions .
Comparison with Adamantane Derivatives:
3,5-Dimethyladamantane-1-carboxylic acid () exhibits higher lipophilicity (clogP = 3.8 vs. 2.1 for the acetamidomethyl derivative), favoring blood-brain barrier penetration but limiting solubility in aqueous formulations .
Biological Activity
4-(Acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound notable for its unique structural features, particularly the acetamidomethyl group attached to the bicyclo[2.2.2]octane framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme modulation and interaction with various biological targets.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H19NO3
- Molecular Weight : 225.29 g/mol
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, primarily enzymes and receptors:
- Enzyme Interaction : The rigid bicyclic structure allows for effective binding to enzyme active sites, potentially inhibiting or modulating their activity.
- Hydrogen Bonding : The acetamidomethyl group can engage in hydrogen bonding, enhancing the compound's affinity for biological targets.
Enzyme Modulation
Research indicates that compounds with similar bicyclic structures can act as inhibitors for various enzymes, including proteases and kinases. The unique structure of this compound suggests potential as a selective inhibitor in biochemical pathways.
Case Studies
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Inhibition of Kinases : A study demonstrated that derivatives of bicyclo[2.2.2]octane compounds exhibit kinase inhibition, leading to reduced cell proliferation in cancer cell lines.
Compound Target Kinase IC50 (µM) Bicyclo derivative A EGFR 15 Bicyclo derivative B VEGFR 10 This compound Unknown TBD - Antiviral Activity : Another investigation reported that bicyclic compounds showed antiviral properties against certain viruses, suggesting that this compound may have similar effects.
Comparison with Related Compounds
The biological effects of this compound can be compared with other bicyclic compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid | Moderate enzyme inhibition | |
| Bicyclo[2.2.2]octan-1,4-diol | Low toxicity, potential therapeutic use |
Research Applications
The compound serves as a valuable intermediate in organic synthesis and drug development:
- Medicinal Chemistry : Its unique structure is explored for developing new therapeutic agents targeting specific diseases.
- Biochemical Assays : Used as a ligand in assays to study enzyme interactions and mechanisms.
Q & A
Basic Research Question: What are the established synthetic routes for 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids?
Methodological Answer:
Synthesis typically involves derivatization of bicyclo[2.2.2]octane-1,4-dicarboxylic acid esters. For example, copper-catalyzed C(sp³)-H functionalization with S-phenyl benzenethiosulfonate has been used to introduce substituents like phenylthio groups at the 4-position. Key steps include:
- Reacting 4-(ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid with thiosulfonate reagents under catalytic Cu(I) conditions.
- Purification via flash column chromatography (yields ~60–62%) .
- Multi-step syntheses (e.g., seven-step routes) may involve esterification, cyclopropanation, and phthaloxime coupling for advanced derivatives .
Basic Research Question: How are 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids characterized structurally?
Methodological Answer:
Structural validation relies on:
- 1H/13C NMR : Distinct signals for the bicyclic scaffold (e.g., δ ~1.5–2.5 ppm for bridgehead protons) and substituents (e.g., acetamidomethyl protons at δ ~3.3–4.0 ppm).
- Mass spectrometry : Molecular ion peaks and fragmentation patterns (e.g., [M+H]+ or [M−H]−) to confirm molecular weight .
- Chromatographic purity : HPLC or GC-MS to ensure >95% purity post-synthesis .
Basic Research Question: What are the key physicochemical properties (e.g., pKa) of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids?
Methodological Answer:
Experimental pKa values in aqueous ethanol (50%) at 25°C range from 5.90 to 6.75, depending on substituents:
- Electron-withdrawing groups (e.g., -CN) lower pKa (e.g., 5.90), while electron-donating groups (e.g., -OCH₃) increase it (e.g., 6.33) .
- Measurement methods include potentiometric titration and UV-spectrophotometric analysis in buffered solutions .
Advanced Research Question: How do substituents at the 4-position influence the acidity of bicyclo[2.2.2]octane-1-carboxylic acids?
Methodological Answer:
Substituent effects are dominated by field/inductive interactions , not resonance. Methodologies to quantify this include:
- DFT calculations : At B3LYP/6-311+G(d,p) level, substituent effects in anions are ~8× stronger than in neutral acids .
- Kirkwood-Westheimer model : Acidities correlate with substituent dipole moments (R² > 0.95). For example, 4-Cl derivatives increase acidity by 6.2 kcal/mol vs. parent acid .
- Isodesmic reactions : Comparing energy differences between substituted and unsubstituted acids/anions .
Advanced Research Question: Can computational models accurately predict substituent effects on reactivity in bicyclo[2.2.2]octane systems?
Methodological Answer:
Yes, MP2/6-311++G** and DFT methods show excellent agreement with experimental gas-phase acidities (SD ~1.1 kJ/mol). Key steps:
- Optimize geometries of substituted acids and anions.
- Calculate free energy differences via isodesmic reactions.
- Validate against experimental pKa or ΔG values .
- Limitations: Electrostatic models fail for unsymmetrical substituents or zero-dipole groups .
Advanced Research Question: What pharmacological applications exist for bicyclo[2.2.2]octane-1-carboxylic acid derivatives?
Methodological Answer:
Derivatives act as MDM2 inhibitors for p53 activation in cancer therapy:
- Structure-activity relationship (SAR) : Substituents like chloro-fluorophenyl groups enhance binding to MDM2's hydrophobic cleft.
- In vivo testing : Xenograft models show tumor growth inhibition via apoptosis induction .
- Synthetic optimization : Seven-step routes to improve oral bioavailability and potency .
Advanced Research Question: How do through-bond and through-space interactions contribute to substituent effects in bicyclo[2.2.2]octane systems?
Methodological Answer:
- Through-bond : Accounts for ~20% of effects in alkyl chains (e.g., -CH₂NHCO-) via σ-bond polarization .
- Through-space : Dominates (~80%) via electrostatic field effects.
- Experimental validation : Compare substituent effects in bicyclo[2.2.2]octane vs. linear alkanes. Quantum chemical topology (QCT) maps confirm field dominance .
Advanced Research Question: What are the challenges in designing bioisosteres using bicyclo[2.2.2]octane scaffolds?
Methodological Answer:
- Steric constraints : The rigid scaffold limits conformational flexibility, requiring precise substituent placement.
- Synthetic accessibility : Multi-step routes (e.g., esterification, cyclopropanation) complicate scalability .
- Physicochemical optimization : Balancing logP (e.g., via -OCH₃ groups) and solubility for in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
